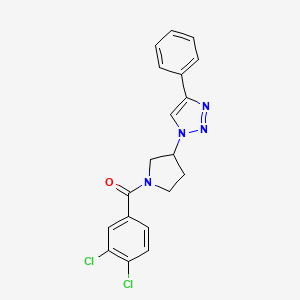

(3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Descripción

The compound (3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone features a pyrrolidine ring substituted at the 3-position with a 4-phenyl-1,2,3-triazole moiety and a methanone group linked to a 3,4-dichlorophenyl aromatic ring. This structure combines a rigid triazole-pyrrolidine scaffold with electron-withdrawing dichlorophenyl substituents, which may enhance binding affinity to biological targets through hydrophobic and halogen-bonding interactions.

Propiedades

IUPAC Name |

(3,4-dichlorophenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N4O/c20-16-7-6-14(10-17(16)21)19(26)24-9-8-15(11-24)25-12-18(22-23-25)13-4-2-1-3-5-13/h1-7,10,12,15H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPIKIYXVUKFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Initial Reaction: : Starting from 3,4-dichlorophenyl acetic acid, the carboxyl group is activated using thionyl chloride to form 3,4-dichlorophenyl acetyl chloride.

Nucleophilic Substitution: : The acetyl chloride reacts with 3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine in the presence of a base such as triethylamine, leading to the formation of the final product.

Purification: : The crude product is purified through column chromatography, yielding (3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone.

Industrial Production Methods

While the above method is suitable for small-scale synthesis, industrial production would involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. This may include using more efficient catalysts or alternative solvents and scaling up the reaction in flow reactors.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation at the pyrrolidine ring, potentially forming N-oxides.

Reduction: : Reduction can occur at the triazole ring under strong reducing conditions, which may lead to hydrogenation of the triazole ring.

Substitution: : The aromatic rings (phenyl and dichlorophenyl) can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidants like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Strong reducing agents such as lithium aluminium hydride.

Substitution: : Halogenation or nitration can be achieved using reagents like chlorine or nitric acid.

Major Products Formed

Oxidation: : Pyrrolidine N-oxides.

Reduction: : Saturated triazole derivatives.

Substitution: : Halogenated or nitrated aromatic derivatives.

Aplicaciones Científicas De Investigación

Chemistry

As an intermediate in the synthesis of more complex organic molecules.

Involved in studying reaction mechanisms due to its diverse reactive sites.

Biology

Used as a probe to study protein-ligand interactions due to its binding affinity to certain enzymes and receptors.

Medicine

Investigated for potential pharmacological properties, including antifungal and antibacterial activities.

Industry

Utilized in developing advanced materials, including specialty polymers and coatings.

Mecanismo De Acción

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. Its triazole ring and phenyl groups facilitate interactions with hydrophobic pockets and active sites within proteins. This binding can inhibit or modulate the activity of these molecular targets, leading to various biological effects.

Comparación Con Compuestos Similares

Key Observations :

- Synthetic Routes : The target compound likely employs copper-catalyzed azide-alkyne cyclization (CuAAC) for triazole formation, whereas highlights sodium ethoxide-mediated nucleophilic substitution for thioether-linked triazoles .

Comparison with Dichlorophenyl-Containing Compounds

Key Observations :

- Heterocyclic Diversity : The target compound’s pyrrolidine-triazole scaffold differs from pyrazolo-pyrimidine systems in , which may exhibit distinct target selectivity .

- Substituent Effects : Nitrophenyl groups in analogs () increase electron deficiency but reduce metabolic stability compared to dichlorophenyl .

Comparison with Other Halogenated Aryl Methanones

Halogenated aryl groups modulate solubility and target engagement:

| Compound Name | Halogenation Pattern | Notable Features | Reference |

|---|---|---|---|

| [4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenylmethanone | Difluorophenyl, pyrrolo-pyridine | Supplier-listed; potential kinase inhibitor | |

| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | Chlorophenyl, piperazine-isoxazole | Supplier-listed; CNS applications |

Key Observations :

- Fluorine vs. Chlorine : Difluorophenyl analogs () exhibit lower steric hindrance than dichlorophenyl, possibly favoring entropic binding gains .

- Scaffold Flexibility: Piperazine-isoxazole methanones () demonstrate modularity in targeting GPCRs, contrasting with the rigid triazole-pyrrolidine core of the target compound .

Actividad Biológica

The compound (3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone represents a class of triazole-based derivatives that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Dichlorophenyl group : Enhances lipophilicity and biological activity.

- Triazole moiety : Known for its diverse pharmacological properties.

- Pyrrolidine ring : Contributes to the overall stability and reactivity.

Molecular Formula and Weight

- Molecular Formula : C19H18ClN5O

- Molecular Weight : 365.83 g/mol

Anticancer Activity

Research has shown that compounds containing triazole rings exhibit significant anticancer properties. The presence of the dichlorophenyl group is particularly noted for enhancing cytotoxic effects against various cancer cell lines.

Case Study Findings :

- A study reported that similar triazole derivatives demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin, indicating potent antiproliferative effects against A-431 and Jurkat cell lines .

- The compound's mechanism involves interaction with Bcl-2 proteins, promoting apoptosis in cancer cells through hydrophobic contacts .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against a range of bacterial strains.

Research Insights :

- Preliminary bioassays indicated that derivatives with similar structures exhibited significant activity against Staphylococcus aureus and Escherichia coli .

- The compound's structure allows it to disrupt microbial cell membranes, leading to increased permeability and cell death.

Structure-Activity Relationship (SAR)

The biological activity of (3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can be attributed to specific structural features:

- Electronegative Chlorine Atoms : Enhance binding affinity to target proteins.

- Triazole Ring : Acts as a versatile scaffold for drug design, influencing solubility and bioavailability .

Comparative Biological Activity Table

| Activity Type | Compound | IC50 Value (µM) | Target Cell Line |

|---|---|---|---|

| Anticancer | Triazole Derivative A | <10 | A-431 |

| Anticancer | Triazole Derivative B | <5 | Jurkat |

| Antimicrobial | Triazole Derivative C | 15 | E. coli |

| Antimicrobial | Triazole Derivative D | 20 | S. aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.